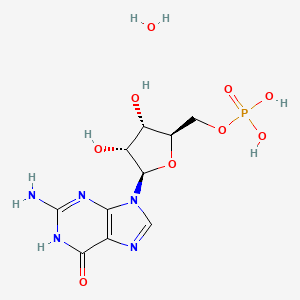
Guanosine 5'-monophosphate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A guanine nucleotide containing one phosphate group esterified to the sugar moiety and found widely in nature.
Wissenschaftliche Forschungsanwendungen
Formation of Supramolecular Structures
Guanosine 5'-monophosphate (5'-GMP) demonstrates a unique ability to self-assemble into ordered supramolecular structures. A study highlighted the formation of blue-emitting chiral carbon dots (G-dots) from Na2(5'-GMP), which exhibit distinct fluorescence signatures and can self-assemble to create fluorescent hydrogels (Ghosh et al., 2016).
Crystallization Processes
Guanosine 5'-monophosphate (GMP) has been studied in continuous Couette−Taylor crystallizers, showing that the phase transformation of amorphous GMP into hydrate crystals can be influenced by crystallization conditions such as rotation speed and feed concentration (Nguyen et al., 2011). Another research explored antisolvent crystallization processes for disodium guanosine 5′‐monophosphate, aiming to selectively produce various solid forms like amorphous, heptahydrate, and tetrahydrate (Kim & Ulrich, 2022).
Photoreceptor Cell Degeneration
Research has identified that in certain degenerative conditions, guanosine 3',5'-monophosphate accumulates in retinal photoreceptor cells, suggesting a link between elevated levels of this compound and cell degeneration (Farber & Lolley, 1974).
Cardioprotection and Cellular Responses
Cyclic guanosine monophosphate (cGMP) plays a crucial role as an intracellular messenger in various tissue responses, including cardioprotection and cardiac hypertrophy (Kukreja et al., 2012).
Ionic Flux in Membranes
Studies on cattle rod outer segments have shown that guanosine 3',5'-monophosphate activates calcium ion influx, indicating a direct interaction with membrane components (Caretta & Cavaggioni, 1983).
Counterion Binding in Guanosine Quadruplexes
Research on guanosine quadruplexes, essential for nucleic acid stability, has revealed that counterions fill the inner cavity of these structures and bind to external phosphate groups, playing a key role in their formation and stability (Federiconi et al., 2005).
Enhanced Gel Strength in Hydrogels
The self-assembling nature of guanosine-5'-monophosphate (GMP) is significantly enhanced by polyamines, leading to potential applications in biocompatible materials and antitumor drug design (Belda et al., 2017).
Modulation of Enzyme Synthesis
Cyclic guanosine 3′,5′-monophosphate has been shown to modulate the synthesis of enzymes sensitive to catabolite repression in Escherichia coli, acting at the transcriptional level in the lac operon (Artman & Werthamer, 1974).
Formation of Supramolecular Catalysts
A combination of guanosine 5'-monophosphate (5'-GMP) and Fe(iii)-heme forms a supramolecular catalyst with peroxidase activity, demonstrating potential applications in biochemistry and materials science (Harraz & Davis, 2018).
Eigenschaften
CAS-Nummer |
26166-34-7 |
|---|---|
Molekularformel |
C10H16N5O9P |
Molekulargewicht |
381.24 |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrate |
InChI |
InChI=1S/C10H14N5O8P.H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);1H2/t3-,5-,6-,9-;/m1./s1 |
InChI-Schlüssel |
IPBAYDPBUFCOFQ-GWTDSMLYSA-N |
Isomerische SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.O |
SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.O |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N.O |
Andere CAS-Nummern |
85-32-5 |
Sequenz |
G |
Synonyme |
5' Guanylic Acid 5'-GMP 5'-Guanylic Acid 5'-Monophosphate, Guanosine Acid, 5'-Guanylic Acid, Guanylic Guanosine 5' Monophosphate Guanosine 5'-Monophosphate Guanosine Monophosphate Guanylic Acid Monophosphate, Guanosine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



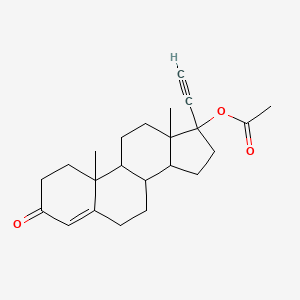
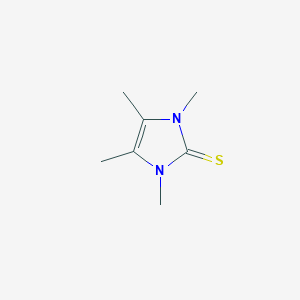
![ethyl (Z)-2-cyano-3-[4-[2-cyanoethyl(methyl)amino]phenyl]prop-2-enoate](/img/structure/B1654629.png)
![Ethyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazine-1-carboxylate](/img/structure/B1654631.png)
![(4-Iodobicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B1654634.png)
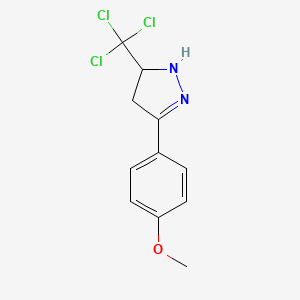
![5-{[(2,6-Dimethylphenyl)amino]methylene}-1,3-dihydropyrimidine-2,4,6-trione](/img/structure/B1654638.png)
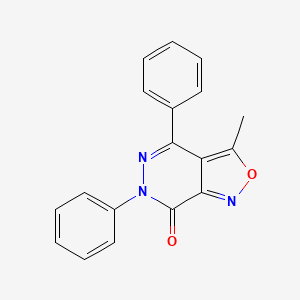
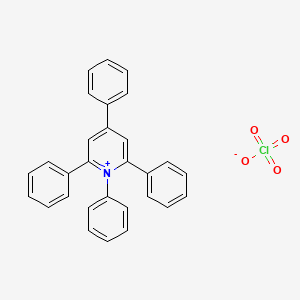
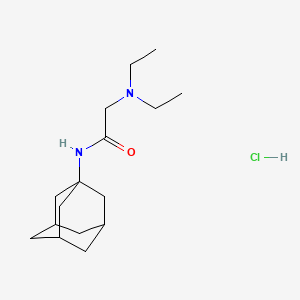

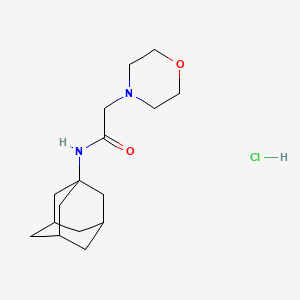
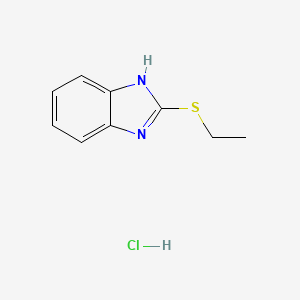
![ethyl N-[3-(dimethylamino)propyl]carbamate](/img/structure/B1654650.png)